molecular formula C18H11ClF6N6O B2548539 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 337921-05-8

5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No. B2548539
CAS RN: 337921-05-8
M. Wt: 476.77
InChI Key: UGDDULLOKVDBKY-UHFFFAOYSA-N
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Description

The compound "5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class. This class of compounds has been extensively studied for its potential biological activities, including acting as antagonists for various receptors such as glycine/NMDA, AMPA, and adenosine receptors .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves multi-step chemical reactions, starting from quinoxaline precursors and incorporating various substituents at key positions to enhance biological activity and receptor affinity. The presence of substituents like chlorine and trifluoromethyl groups is common and is known to influence the binding at different receptor types .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused triazoloquinoxaline core, which is essential for their biological activity. Substituents on the benzo-fused ring and at position 2 are critical for receptor binding. For instance, the presence of a free acidic function at position 2 and electron-withdrawing substituents on the benzo-fused moiety is required for glycine/NMDA receptor-ligand interaction .

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[4,3-a]quinoxalines is influenced by the substituents present on the core structure. The introduction of different substituents can lead to the formation of compounds with varying affinities for different receptors. For example, acyl or carbamoyl groups and electron-withdrawing substituents such as chlorine and trifluoromethyl groups have been shown to significantly affect the binding to adenosine receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The presence of halogen and trifluoromethyl groups typically increases the lipophilicity of the compounds, which can affect their pharmacokinetic properties and receptor binding. The specific physical and chemical properties of "5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one" would need to be determined experimentally, as they are not directly reported in the provided papers .

Scientific Research Applications

Antidepressant Potential

  • A study found that 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are closely related to the compound , showed potential as rapid-acting antidepressants. These compounds reduced immobility in behavioral despair models in rats and showed promising results as adenosine receptor antagonists, indicating potential use in treating depression (Sarges et al., 1990).

Anticancer Activity

  • Derivatives of 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazoles, similar to the compound of interest, have shown significant anticancer activity. These compounds were effective against various human tumor cell lines and demonstrated selective influence on ovarian cancer cells, suggesting potential as anticancer agents (Pokhodylo et al., 2020).

Antimicrobial Properties

  • Some fused triazolo and ditriazoloquinoxaline derivatives, which are structurally similar to the compound , were synthesized and showed potent antibacterial activity. These findings suggest potential applications in developing new antimicrobial agents (Badran et al., 2003).

Anticonvulsant Effects

  • Novel 5-phenyl-[1,2,4]-triazolo[4,3-a]quinoline derivatives, structurally related to the compound, demonstrated significant anticonvulsant activity. One compound showed higher potency and protective index than the reference drug phenytoin, indicating potential use in treating convulsions or seizures (Guan et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the compound could have biological activity, given its structural complexity and the presence of several functional groups known to interact with biological targets .

properties

IUPAC Name

5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF6N6O/c19-11-5-10(18(23,24)25)7-27-14(11)26-3-4-30-12-2-1-9(17(20,21)22)6-13(12)31-8-28-29-15(31)16(30)32/h1-2,5-8H,3-4H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDDULLOKVDBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N3C=NN=C3C(=O)N2CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

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